Glyceryl palmitate

Overview

Description

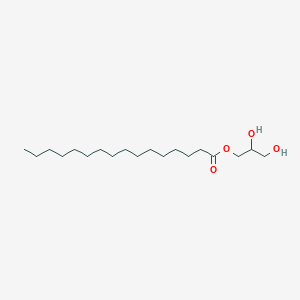

Glyceryl palmitate (CAS 26657-96-5), also known as glycerol monopalmitate, is a monoester derived from glycerol and palmitic acid (C16:0). Its molecular formula is C19H38O4 (as per and ), and it is characterized by a single palmitoyl chain esterified to a glycerol backbone, leaving two hydroxyl groups free. This amphiphilic structure enables its widespread use as an emulsifier, stabilizer, and moisturizer in cosmetics, pharmaceuticals, and food industries . This compound is non-volatile, solid at room temperature, and exhibits a melting point that facilitates its incorporation into lipid-based delivery systems like nanostructured lipid carriers (NLCs) .

Biological Activity

Glyceryl palmitate, a glycerol ester of palmitic acid, is widely used in food, cosmetics, and pharmaceuticals due to its emulsifying and stabilizing properties. This compound exhibits various biological activities that impact human health and cellular functions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (C₁₆H₃₂O₄) is a monoglyceride formed from glycerol and palmitic acid. Its structure allows it to function effectively as an emulsifier, helping to stabilize mixtures of oil and water.

1. Metabolic Effects

This compound plays a significant role in lipid metabolism. It is involved in the synthesis and breakdown of triglycerides and free fatty acids. Research indicates that this compound can influence insulin sensitivity and glucose metabolism:

- Insulin Sensitivity : Studies have shown that palmitic acid can affect insulin signaling pathways. For instance, this compound has been associated with increased basal glucose uptake in muscle cells, potentially enhancing insulin sensitivity .

- Glucose Metabolism : In cardiomyocytes, this compound has been shown to inhibit glucose uptake; however, treatments like berberine may mitigate these effects by promoting triacylglycerol synthesis .

2. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects, which are particularly relevant in metabolic diseases:

- Cellular Mechanisms : It has been suggested that this compound can modulate inflammatory responses in macrophages by altering the expression of pro-inflammatory cytokines .

- Case Studies : In animal models, this compound has demonstrated the ability to reduce inflammation markers when administered at specific doses .

Safety and Toxicology

The safety profile of this compound has been evaluated through various studies:

- Skin Irritation : Clinical tests have shown that formulations containing this compound do not induce significant skin irritation or sensitization in humans .

- Tumor Promotion Studies : In animal studies, this compound did not show tumor-promoting activity when applied topically under controlled conditions . However, the effects can vary depending on the concentration and exposure regimen.

Data Table: Biological Effects of this compound

Research Findings

Recent studies have further elucidated the biological roles of this compound:

Scientific Research Applications

Food Industry

Glyceryl palmitate is primarily used as an emulsifier in food products. It helps to stabilize mixtures of oil and water, improving texture and consistency in various formulations.

Key Applications:

- Emulsification: It enhances the stability of emulsions in products like margarine, dressings, and sauces.

- Fat Replacers: this compound can be used to replace fats in low-calorie food products while maintaining mouthfeel and flavor.

- Calcium Absorption: Research has indicated that beta-palmitate (a form of this compound) may enhance calcium absorption, particularly in infant formulas. A study reviewed by the European Food Safety Authority suggested that structured triglycerides like beta-palmitate could improve calcium bioavailability in infants .

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles due to its biocompatibility and ability to enhance drug delivery.

Key Applications:

- Drug Delivery Systems: It is used as a carrier for drug formulations, improving solubility and bioavailability of poorly soluble drugs.

- Excipients: this compound acts as an excipient in tablets and capsules, aiding in the manufacturing process by improving flow properties and compressibility.

- Topical Formulations: Its emulsifying properties make it suitable for creams and ointments, providing a smooth application and enhancing skin absorption .

Cosmetic Industry

In cosmetics, this compound is valued for its emollient properties, contributing to skin hydration and texture.

Key Applications:

- Emulsifiers in Creams: It stabilizes oil-in-water emulsions in lotions and creams, ensuring a consistent product.

- Skin Conditioning Agents: this compound helps to soften the skin and improve moisture retention.

- Safety Profile: Studies indicate that this compound does not cause skin irritation or sensitization in humans when used at typical concentrations .

Industrial Applications

Beyond food and personal care products, this compound finds applications in various industrial processes.

Key Applications:

- Plasticizers: It can be used as a plasticizer in polymer formulations to enhance flexibility.

- Surfactants: In industrial cleaning products, this compound serves as a surfactant to improve cleaning efficiency.

Case Study 1: Infant Formula Development

A significant body of research has focused on the incorporation of beta-palmitate into infant formulas. Studies indicate that formulas enriched with beta-palmitate can lead to improved growth outcomes due to enhanced calcium absorption . This has led to commercial formulations that specifically target infant nutrition needs.

Case Study 2: Cosmetic Formulation Safety

A safety assessment conducted on various cosmetic formulations containing this compound demonstrated its non-irritating nature when applied topically. In repeated insult patch tests, formulations showed no significant adverse reactions among participants . This underscores its suitability for sensitive skin applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing glyceryl palmitate, and how can researchers optimize reaction conditions?

- Methodology : this compound is synthesized via esterification of glycerol and palmitic acid, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods (e.g., lipases). Optimization involves controlling temperature (60–80°C), molar ratios (1:1 to 1:3 glycerol-to-palmitic acid), and reaction time (4–12 hours). Purification steps include solvent extraction or column chromatography to isolate the monoester form .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or FTIR spectroscopy to confirm ester bond formation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR identify ester linkage signals (δ 4.1–4.3 ppm for glycerol protons; δ 170–175 ppm for carbonyl carbons).

- GC-MS : Quantifies fatty acid composition post-saponification.

- HPLC : Assesses purity using reverse-phase columns with UV detection at 210 nm .

Q. How do researchers evaluate the thermal stability of this compound in lipid-based drug delivery systems?

- Methodology : Use differential scanning calorimetry (DSC) to measure melting points (typically 55–65°C) and thermogravimetric analysis (TGA) to assess decomposition thresholds. Accelerated stability studies (40°C/75% RH for 6 months) monitor physical and chemical degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved across studies?

- Analysis Framework : Conduct systematic reviews to identify variables affecting solubility (e.g., temperature, solvent purity). Use Hansen solubility parameters (HSPs) to model interactions and validate findings via controlled solubility assays. Statistical meta-analyses can resolve discrepancies caused by methodological heterogeneity .

- Case Example : Discrepancies in ethanol solubility may arise from incomplete esterification or residual catalysts; replicate studies under inert atmospheres to isolate confounding factors .

Q. What experimental design principles are critical for studying this compound’s interactions with lipid bilayers in cellular models?

- Design Considerations :

- Model Systems : Use Langmuir-Blodgett troughs to simulate monolayer interactions or liposome-based assays to measure membrane permeability.

- Controls : Include blank liposomes and comparator esters (e.g., glyceryl stearate) to isolate this compound-specific effects.

- Outcome Metrics : Quantify changes in bilayer fluidity via fluorescence anisotropy or atomic force microscopy (AFM) .

Q. How can multi-omics approaches (e.g., lipidomics, metabolomics) elucidate this compound’s role in metabolic pathways?

- Integration Strategy :

- Lipidomics : LC-MS/MS profiles this compound’s distribution in tissues.

- Metabolomics : Track downstream metabolites (e.g., palmitate-CoA) via C isotope tracing.

- Data Fusion : Apply pathway enrichment tools (e.g., KEGG, Reactome) to identify impacted pathways (e.g., β-oxidation) .

- Challenges : Address batch effects and normalize data across platforms to ensure comparability .

Q. Methodological Guidelines

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For chromatography, report retention times, column specifications, and detection limits .

- Ethical Practices : Disclose conflicts of interest and avoid selective data reporting. Use plagiarism-detection software for manuscript submissions .

Comparison with Similar Compounds

Structural and Functional Differences

Glyceryl palmitate belongs to the broader class of glycerides, which vary in the number and type of fatty acid chains. Key structural and functional distinctions with similar compounds are outlined below:

Table 1: Structural and Physicochemical Comparison

- Glyceryl vs. Cetyl Esters: Unlike this compound, cetyl palmitate (a wax ester) lacks free hydroxyl groups, reducing its polarity. This difference impacts their roles in formulations; cetyl palmitate’s lower melting point (~54°C) enables smaller nanoparticle sizes in NLCs compared to glyceryl monostearate .

- Mono- vs. Triesters: Tripalmitin, a triacylglycerol (TAG), is less polar than this compound, making it more suitable for hydrophobic drug encapsulation . However, this compound’s amphiphilicity enhances its emulsifying capacity in creams and lotions .

Performance in Drug Delivery Systems

Nanostructured lipid carriers (NLCs) leverage lipid matrices to improve drug solubility and bioavailability. The choice of lipid significantly affects particle characteristics:

Table 2: NLC Performance Metrics

- Cetyl palmitate produces NLCs with the smallest particle size and narrowest PDI due to its low melting point and linear alkyl structure, enhancing drug encapsulation efficiency .

- Glyceryl tristearate (a triester) demonstrates superior cytotoxicity (lower IC50) in anticancer formulations, likely due to slower degradation and sustained drug release .

Research Findings and Discrepancies

- Raman Spectroscopy: and erroneously classify this compound as a triacylglycerol (TAG). This inconsistency likely stems from mislabeling; this compound is a monoester, whereas TAGs like tripalmitin have three fatty acid chains . Correct identification is critical for accurate spectral interpretation.

Preparation Methods

Chemical Esterification: Traditional and Catalytic Approaches

Chemical esterification remains the most common industrial method for glyceryl palmitate synthesis. The reaction involves the direct condensation of glycerol and palmitic acid under acidic or alkaline catalysis.

Acid-Catalyzed Esterification

Sulfuric acid () and phosphoric acid () are frequently employed as catalysts. Typical conditions involve a molar ratio of 1:1 to 1:3 (glycerol-to-palmitic acid), temperatures of 60–80°C, and reaction durations of 4–12 hours. Neutralization with alkaline solutions (e.g., ) is required post-reaction to achieve a pH of 7.0 . For instance, a patent describing glyceryl monostearate synthesis reported 99.1% purity using neutralization at pH 6.0–7.5 .

Alkaline-Catalyzed Esterification

Alkaline catalysts such as sodium hydroxide () or potassium hydroxide () accelerate esterification at higher temperatures (210–220°C) under reduced pressure (-0.06 to -0.09 MPa) . This method minimizes side reactions like glycerolysis but requires meticulous control to prevent thermal degradation.

Table 1: Comparative Parameters for Acid- and Alkaline-Catalyzed Esterification

| Parameter | Acid-Catalyzed | Alkaline-Catalyzed |

|---|---|---|

| Temperature | 60–80°C | 210–220°C |

| Pressure | Atmospheric | -0.06 to -0.09 MPa |

| Catalyst Concentration | 0.5–5% w/w | 0.1–0.5% w/w |

| Yield | 85–92% | 90–95% |

| Purity | 95–98% | 98–99.1% |

Enzymatic Synthesis: Lipase-Mediated Esterification

Enzymatic methods using immobilized lipases (e.g., Candida antarctica lipase B) offer eco-friendly alternatives with high specificity. Reactions occur at milder temperatures (50–60°C) and pH 7.0–8.0, achieving monoglyceride contents of 63–96% . A key advantage is the avoidance of toxic byproducts, though enzyme cost and stability remain challenges.

Case Study : Zhu et al. (2010) reported a 63% monoglyceride yield after 8 hours at 50°C using safflower seed oil and lipase . Recent advances in enzyme immobilization have extended catalyst lifespans to over 10 cycles without significant activity loss.

Silicate Ester Protection Method

A novel approach involves protecting glycerol hydroxyl groups with silicate esters () to enhance monoester selectivity. The process comprises two stages:

-

Silylation : Glycerol reacts with silicate esters at 70–120°C, forming protected intermediates.

-

Esterification : Palmitic acid is introduced, yielding this compound after SiO removal via hot filtration .

Table 2: Silicate Ester Method Parameters

| Step | Conditions |

|---|---|

| Silylation Temperature | 70–120°C |

| Catalyst | or |

| Molar Ratio | 1:1.8–2.1 (silicate ester:glycerol) |

| Esterification Time | 3–6 hours |

| Final Purity | 96–98% |

Multi-Stage Distillation for Purification

Crude this compound undergoes vacuum distillation to remove impurities like free fatty acids and glycerol. A four-stage distillation protocol (adapted from glyceryl monostearate production ) is effective:

-

Primary Distillation : Removes moisture at 160–225°C under 150–170 Pa.

-

Secondary Distillation : Eliminates residual glycerol at 190–220°C (3–10 Pa).

-

Tertiary Distillation : Extracts trace impurities at 210–230°C (5–8 Pa).

-

Quaternary Distillation : Isolates this compound at 215–230°C (0.1–7 Pa) .

Table 3: Distillation Parameters and Outcomes

| Stage | Temperature (°C) | Pressure (Pa) | Removed Component |

|---|---|---|---|

| Primary | 160–225 | 150–170 | Moisture |

| Secondary | 190–220 | 3–10 | Glycerol |

| Tertiary | 210–230 | 5–8 | Free fatty acids |

| Quaternary | 215–230 | 0.1–7 | Di-/Triglycerides |

Quality Control and Analytical Characterization

Post-synthesis analysis ensures compliance with industrial standards. Key metrics include:

-

Purity : ≥98% (via HPLC)

Spectroscopic techniques validate structural integrity:

-

NMR : NMR shows glycerol proton signals at δ 4.1–4.3 ppm and carbonyl carbons at δ 170–175 ppm.

-

GC-MS : Quantifies palmitic acid content post-saponification .

Mitigation of Process Contaminants

Refined glycerol used in synthesis may contain contaminants like 3-monochloropropanediol (3-MCPD) esters. A modified AOCS Cd 29a-13 method detects these at limits of 0.01–0.02 mg/kg using vortex-assisted extraction and GC-MS . Neutralization and vacuum distillation reduce contaminants to undetectable levels (<0.02 mg/kg) .

Properties

IUPAC Name |

2,3-dihydroxypropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891470 | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Palmitoyl glycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |

| Record name | 1-Monopalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydroxypropyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monopalmitin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.